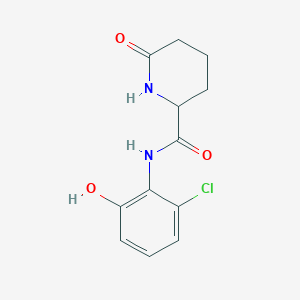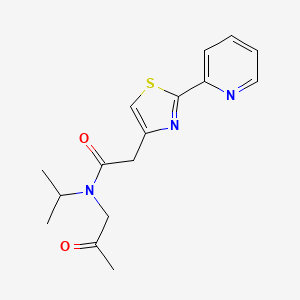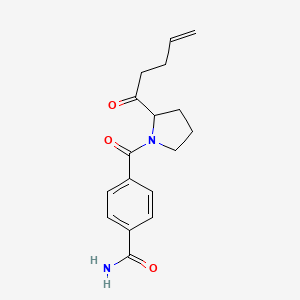
N-(2-chloro-6-hydroxyphenyl)-6-oxopiperidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-6-hydroxyphenyl)-6-oxopiperidine-2-carboxamide is a chemical compound characterized by the presence of a chloro-substituted hydroxyphenyl group attached to a piperidine ring with a carboxamide functionality
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-hydroxyphenyl)-6-oxopiperidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-hydroxybenzoic acid and piperidine-2,6-dione.
Formation of Intermediate: The 2-chloro-6-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The acid chloride intermediate is then reacted with piperidine-2,6-dione in the presence of a base such as triethylamine (TEA) to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the acid chloride formation and subsequent amide coupling, as well as purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-chloro-6-hydroxyphenyl)-6-oxopiperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.
科学研究应用
N-(2-chloro-6-hydroxyphenyl)-6-oxopiperidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs with anti-inflammatory or anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers or as a building block in the development of advanced materials.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
作用机制
The mechanism of action of N-(2-chloro-6-hydroxyphenyl)-6-oxopiperidine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-(2-chloro-6-hydroxyphenyl)-2-oxoacetamide
- N-(2-chloro-6-hydroxyphenyl)-2-oxopropanamide
- N-(2-chloro-6-hydroxyphenyl)-2-oxobutanamide
Uniqueness
N-(2-chloro-6-hydroxyphenyl)-6-oxopiperidine-2-carboxamide is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This distinguishes it from other similar compounds that may lack the piperidine ring or have different substituents.
属性
IUPAC Name |
N-(2-chloro-6-hydroxyphenyl)-6-oxopiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-7-3-1-5-9(16)11(7)15-12(18)8-4-2-6-10(17)14-8/h1,3,5,8,16H,2,4,6H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSDZDZJXFUIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C(=O)NC2=C(C=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl (2R)-2-[[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6977274.png)
![2-cyano-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]acetamide](/img/structure/B6977292.png)
![6-oxo-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B6977299.png)
![tert-butyl (2R)-2-[[(1R)-1-(1H-imidazol-2-yl)ethyl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6977310.png)
![tert-butyl N-[2-[butanoyl-[2-(2-hydroxyethoxy)ethyl]amino]ethyl]carbamate](/img/structure/B6977314.png)
![propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propanoate](/img/structure/B6977320.png)


![[2-(Difluoromethyl)azetidin-1-yl]-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B6977339.png)
![1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone](/img/structure/B6977352.png)
![tert-butyl N-[4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)phenyl]carbamate](/img/structure/B6977357.png)

![1-[1-[2-(4-Nitropyrazol-1-yl)acetyl]pyrrolidin-2-yl]pent-4-en-1-one](/img/structure/B6977365.png)

